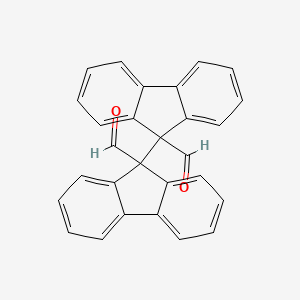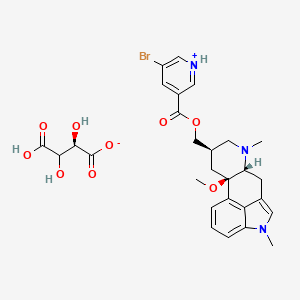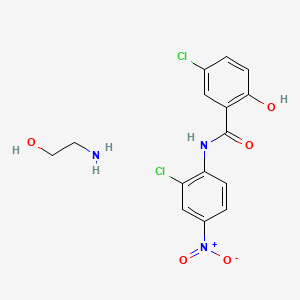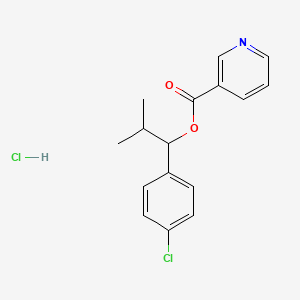
Raptinal
Overview
Description
Raptinal is a bifluorene-dicarbaldehyde compound known for its ability to rapidly induce apoptosis through the intrinsic mitochondrial pathway. It directly activates caspase-3, bypassing the activation of initiator caspases such as caspase-8 and caspase-9 . This unique property makes this compound a valuable tool in cancer research and therapy.
Mechanism of Action
Target of Action
Raptinal primarily targets the mitochondria and Pannexin 1 (PANX1) . The mitochondria play a crucial role in the intrinsic apoptotic pathway, while PANX1 is a ubiquitously expressed transmembrane channel that regulates many cell death-associated processes .
Mode of Action
This compound triggers apoptosis by promoting the release of cytochrome c from the mitochondria, which subsequently activates the intrinsic apoptotic pathway . In addition to its pro-apoptotic activities, this compound also inhibits the activity of caspase-activated PANX1 . It was found to inhibit cleavage-activated PANX1 via a mechanism distinct from other well-described PANX1 inhibitors .
Biochemical Pathways
This compound affects the intrinsic apoptotic pathway and the PANX1-regulated apoptotic processes . The intrinsic apoptotic pathway is regulated by the release of cytochrome c from the mitochondria . On the other hand, PANX1-regulated apoptotic processes include the release of the find-me signal ATP, the formation of apoptotic cell-derived extracellular vesicles, and NLRP3 inflammasome activation .
Pharmacokinetics
The pharmacokinetic properties of a drug are crucial for its therapeutic effect, as they impact its bioavailability
Result of Action
This compound induces apoptosis in a variety of different cell types in vitro and in vivo . It has been used in many studies investigating cell death as well as the clearance of dying cells . This compound also interferes with PANX1-regulated apoptotic processes . In a study on hepatocellular carcinoma, this compound showed a significant increase in apoptotic genes of cytochrome c and Caspase 3 .
Biochemical Analysis
Biochemical Properties
Raptinal induces an expeditious intrinsic apoptotic pathway, in addition to the shutdown of mitochondrial function for cancerous cells . It promotes the release of cytochrome c from the mitochondria and subsequently activates the intrinsic apoptotic pathway .
Cellular Effects
This compound is very effective at inducing apoptosis in a variety of different cell types in vitro and in vivo . It can rapidly trigger apoptosis . In hepatocellular carcinoma–induced mice, this compound-loaded silver nanoparticles (AgNPs) were tested to evaluate its efficacy and targeting to HCC .
Molecular Mechanism
This compound exerts its effects at the molecular level by promoting the release of cytochrome c from the mitochondria, which subsequently activates the intrinsic apoptotic pathway . It also inhibits the activity of caspase-activated Pannexin 1 (PANX1), a ubiquitously expressed transmembrane channel that regulates many cell death-associated processes .
Temporal Effects in Laboratory Settings
It has been observed that this compound-loaded AgNPs group had a significant increase in both apoptotic genes of cytochrome c and Caspase 3 .
Dosage Effects in Animal Models
In hepatocellular carcinoma–induced mice, both this compound and this compound-loaded silver nanoparticles (AgNPs) were tested. The results showed that this compound-loaded AgNPs group had significant increase in both apoptotic genes of cytochrome c and Caspase 3 .
Metabolic Pathways
It is known that this compound induces an intrinsic apoptotic pathway, which involves a series of biochemical reactions .
Transport and Distribution
It is known that this compound can rapidly trigger apoptosis in a variety of different cell types .
Subcellular Localization
It is known that this compound can rapidly trigger apoptosis in a variety of different cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
Raptinal can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the following steps:
Formation of Bifluorene Core: The bifluorene core is synthesized through a Suzuki coupling reaction between fluorene derivatives.
Introduction of Aldehyde Groups: The aldehyde groups are introduced via formylation reactions, often using Vilsmeier-Haack or Duff formylation methods.
Purification: The final product is purified using column chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Raptinal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can modify the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Raptinal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.
Biology: Employed to induce apoptosis in cell culture studies, helping to understand cell death pathways.
Industry: Potential applications in the development of new therapeutic agents and in the study of apoptosis-related diseases.
Comparison with Similar Compounds
Raptinal is unique due to its rapid induction of apoptosis. Similar compounds include:
Staurosporine: A potent inducer of apoptosis but with a broader range of targets.
Doxorubicin: An anticancer agent that induces apoptosis through DNA intercalation and generation of reactive oxygen species.
Paclitaxel: Promotes apoptosis by stabilizing microtubules and inhibiting cell division.
This compound stands out for its specificity in activating caspase-3 and its rapid action, making it a valuable tool in apoptosis research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
9-(9-formylfluoren-9-yl)fluorene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANOOJJBKXTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)C4(C5=CC=CC=C5C6=CC=CC=C64)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Raptinal?
A: this compound is a small molecule that acts as a potent activator of caspase-3, a key executioner protease in the apoptotic pathway. [, , , , ] This activation leads to both intrinsic apoptosis, characterized by mitochondrial outer membrane permeabilization, and a form of inflammatory cell death called pyroptosis. [, , ] Notably, this compound can induce apoptosis even in the absence of key pro-apoptotic proteins like BAX and BAK, suggesting a unique mechanism for bypassing certain apoptotic checkpoints. []
Q2: How does this compound induce pyroptosis?
A: this compound, through its activation of caspase-3, can cleave Gasdermin E (GSDME). [, ] This cleavage allows GSDME to form pores in the plasma membrane, leading to the release of cellular contents and inflammatory signals, ultimately resulting in pyroptotic cell death. [, ]
Q3: What types of cancer cells have shown sensitivity to this compound?
A3: Research has demonstrated the efficacy of this compound against various cancer types in preclinical models. These include:
- Melanoma: this compound has been shown to induce pyroptosis in both treatment-naïve and therapy-resistant melanoma cell lines, suggesting its potential in overcoming acquired resistance to targeted therapies like BRAF and MEK inhibitors. []
- Glioblastoma: Studies on glioblastoma stem-like cells have shown that this compound induces GSDME cleavage and caspase-3 activation. [] While variations in pyroptotic response exist between mouse and human cell lines, this compound effectively triggers cell death in both. []
- Colon Cancer: In a rat model of 1,2-dimethylhydrazine-induced colon cancer, this compound treatment effectively reduced tumor development. [] This effect was associated with increased levels of pro-apoptotic markers (p53, caspase-3, Bax) and suppression of inflammatory cytokines like TNF-α and IL-6. []
- Hepatocellular Carcinoma: While details are limited, research suggests potential therapeutic applications of this compound, including nanoparticle formulations, in hepatocellular carcinoma. []
Q4: Does this compound interact with Heat Shock Protein 70 (Hsp70)?
A: Studies utilizing a fluorescence resonance energy transfer (FRET) system have investigated the interaction between this compound and the Hsp70/Bax complex. [] Findings suggest that unlike some apoptosis inducers, this compound does not directly influence the interaction between Bax and Hsp70. []
Q5: Has this compound been used to study cell-derived matrices?
A: Yes, this compound has been employed as a tool for generating brain cancer cell-derived matrices. [] By inducing apoptosis in cultured GL261 cells, this compound facilitates the decellularization process, leaving behind a matrix rich in collagen, sulfated glycosaminoglycans, and fibronectin. [] These matrices are valuable for studying tumor microenvironments and their effects on surrounding cells, such as astrocyte migration. []
Q6: Are there known resistance mechanisms to this compound?
A: Current research primarily focuses on this compound's mechanism of action and efficacy in preclinical models. While acquired resistance to this compound has not been extensively studied, its ability to induce pyroptosis even in BRAFi and MEKi resistant melanoma cells suggests a potential to overcome resistance mechanisms associated with these therapies. [] Further investigation is crucial to determine if specific resistance mechanisms to this compound may develop and how to potentially circumvent them.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)













